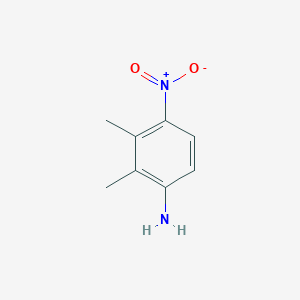

2,3-Dimethyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWYZBTCKMAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427766 | |

| Record name | 2,3-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80879-86-3 | |

| Record name | 2,3-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,3-dimethyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound. We will explore the predominant synthetic route, which employs a protective group strategy to ensure regioselective nitration, and provide insights into the critical parameters that govern reaction efficiency and product purity.

Introduction: The Significance of this compound

This compound is an aromatic amine whose structural features make it a valuable building block in organic synthesis. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, such as reduction to an amino group, which can then be utilized in the construction of more complex molecular architectures.[1] The dimethyl substitution pattern on the aromatic ring influences the electronic and steric environment, which can be crucial for tuning the properties of downstream products. A thorough understanding of its synthesis is paramount for ensuring a reliable and efficient supply chain for research and development activities.

The Predominant Synthetic Strategy: A Three-Step Approach

The direct nitration of 2,3-dimethylaniline is fraught with challenges. The amino group is highly activating and susceptible to oxidation under the harsh conditions of nitration.[2] Furthermore, the strongly acidic medium used for nitration protonates the amino group to form an anilinium ion. This protonated group is a meta-director, which would lead to the formation of undesired isomers.[3] To circumvent these issues, a more controlled, three-step synthesis is the method of choice. This strategy involves:

-

Protection of the Amino Group: The amino group of 2,3-dimethylaniline is first protected by acetylation to form an amide. This reduces the activating effect of the amino group and prevents its protonation.[2]

-

Regioselective Nitration: The resulting N-acetyl-2,3-dimethylaniline is then nitrated. The acetamido group is an ortho, para-director, and due to steric hindrance from the adjacent methyl group, the nitration will predominantly occur at the para position.[2]

-

Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, yielding the desired this compound.

The following diagram illustrates this strategic workflow:

Caption: The three-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar nitroaniline derivatives and are optimized for the synthesis of this compound.[4][5]

Step 1: Acetylation of 2,3-Dimethylaniline

Objective: To protect the amino group of 2,3-dimethylaniline by converting it to an acetamido group.

Reaction:

Caption: Nitration of N-acetyl-2,3-dimethylaniline.

Procedure:

-

In a flask, dissolve N-acetyl-2,3-dimethylaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude N-acetyl-2,3-dimethyl-4-nitroaniline can be purified by recrystallization.

Causality: The use of a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. [2]Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts. The acetamido group directs the incoming nitro group to the para position due to steric hindrance at the ortho positions from the methyl groups.

Step 3: Hydrolysis of N-acetyl-2,3-dimethyl-4-nitroaniline

Objective: To remove the acetyl protecting group and obtain the final product.

Reaction:

Caption: Hydrolysis of the acetyl group.

Procedure (Acid Hydrolysis):

-

In a round-bottom flask, suspend the crude N-acetyl-2,3-dimethyl-4-nitroaniline in a solution of dilute sulfuric acid or hydrochloric acid. [5]2. Heat the mixture to reflux for 1-3 hours, or until the solid has dissolved.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with water.

-

The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol. [6] Causality: Acid-catalyzed hydrolysis is a standard method for deprotecting N-acetyl groups. The protonation of the amide oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent neutralization is necessary to deprotonate the anilinium salt and precipitate the free amine.

Quantitative Data Summary

| Step | Reaction | Reagents | Expected Yield (%) |

| 1 | Acetylation | Acetic Anhydride | 90-95 |

| 2 | Nitration | HNO₃, H₂SO₄ | 70-85 |

| 3 | Hydrolysis | Dilute Acid | 85-95 |

| Overall | - | - | 54-77 |

Alternative Synthesis Considerations

While the acetylation-protection strategy is the most common and reliable, other methods for the synthesis of nitroanilines exist, though they may not be as suitable for this specific isomer.

-

Direct Amination of Nitroaromatics: Some methods involve the direct amination of a corresponding nitro-substituted aromatic compound. [7]However, the starting material, 1,2-dimethyl-3-nitrobenzene, may not be as readily available as 2,3-dimethylaniline.

-

Reduction of Dinitro Compounds: The partial reduction of a dinitro compound can also yield a nitroaniline. [8]For instance, the selective reduction of one nitro group in 1,2-dimethyl-3,5-dinitrobenzene could theoretically produce the target molecule, but achieving high selectivity can be challenging.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established three-step process involving the protection of the amino group, regioselective nitration, and subsequent deprotection. This method provides excellent control over the regiochemistry of the nitration, leading to the desired product in good overall yield. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently and efficiently synthesize this important chemical intermediate.

References

- Benchchem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. (n.d.).

- Benchchem. Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. (n.d.).

- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Comput

- Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. (n.d.).

- Benchchem.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. (n.d.).

- Google Patents.

- RSC Publishing. Critical review on the chemical reduction of nitroaniline. (2020-05-19).

- askIITians.

- National Institutes of Health. 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline - PubMed Central. (n.d.).

- Wikipedia. Reduction of nitro compounds. (n.d.).

- Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.).

- BLD Pharm. 80879-86-3|this compound. (n.d.).

- Chemistry Stack Exchange.

- Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (n.d.).

- Sciencemadness.org.

- Benchchem. 2-Methyl-4-nitroaniline-d3 molecular weight and formula. (n.d.).

- EMBIBE. The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is. (n.d.).

- Guidechem. This compound 80879-86-3 wiki. (n.d.).

- Benchchem.

- SpectraBase. 2-chloro-N,N-dimethyl-4-nitroaniline. (n.d.).

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020-03-19).

- NCERT. Amines. (n.d.).

- PubChem. 2,3-Dimethyl-4-nitroanisole. (n.d.).

- ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. (n.d.).

- On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride The spontaneous reaction which occurred after int. (n.d.).

- Chemistry Stack Exchange. Why nitration of aniline carried out after acetylation give ortho and para major products?. (2024-04-23).

- 2, 3-Dimethyl-4-nitroaniline, min 98%, 1 gram. (n.d.).

- Quora. How 4-nitroaniline is a weaker base than 3-nitroaniline?. (2017-11-22).

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. books.rsc.org [books.rsc.org]

- 5. fchpt.stuba.sk [fchpt.stuba.sk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Refined, Regioselective Synthesis of 2,3-Dimethyl-4-nitroaniline: A Technical Guide for Advanced Research

Abstract

This technical guide presents a newly refined and optimized three-step methodology for the synthesis of 2,3-dimethyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and specialized chemical entities. The presented protocol emphasizes high regioselectivity, yield, and operational safety, addressing the common challenges associated with the direct nitration of substituted anilines. By employing a strategic N-acetylation and deprotection sequence, this method provides a reliable and reproducible pathway to high-purity this compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-characterized synthetic procedure.

Introduction: The Significance of this compound

This compound is a valuable substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it an important precursor for the synthesis of a variety of complex molecules, including bioactive compounds and functional materials. The primary challenge in its synthesis lies in achieving the desired regiochemistry during the introduction of the nitro group onto the 2,3-dimethylaniline scaffold. Direct nitration of 2,3-dimethylaniline is known to produce a mixture of isomers due to the competing directing effects of the amino and methyl groups. This guide details a robust, three-step approach that circumvents these issues by reversibly modulating the directing effect of the amino group.

The Optimized Synthetic Pathway: A Three-Step Approach

The synthesis is strategically designed in three key stages to ensure high selectivity for the desired 4-nitro isomer:

-

Protection (N-Acetylation): The amino group of 2,3-dimethylaniline is protected as an acetamide. This transformation is crucial as it moderates the activating and directing influence of the amino group, and its steric bulk helps to direct the incoming electrophile.

-

Regioselective Nitration: The N-acetylated intermediate, N-(2,3-dimethylphenyl)acetamide, is nitrated under controlled conditions to selectively introduce a nitro group at the para position relative to the acetamido group.

-

Deprotection (Hydrolysis): The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound, in high purity.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2,3-Dimethylphenyl)acetamide

Rationale: The acetylation of the amino group in 2,3-dimethylaniline is a critical first step to control the regioselectivity of the subsequent nitration reaction. The resulting acetamido group is still an ortho-, para-director, but its steric hindrance discourages ortho-substitution, favoring the para-position.

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid

-

Sodium acetate (optional, for buffering)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL).

-

Slowly add acetic anhydride (10.1 g, 9.3 mL, 99.0 mmol) to the solution while stirring. An exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (approximately 118 °C) for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(2,3-dimethylphenyl)acetamide is collected by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 50 mL) to remove residual acetic acid.

-

Dry the product in a vacuum oven at 60 °C. The expected yield is typically high, in the range of 90-95%.

Step 2: Synthesis of N-(2,3-Dimethyl-4-nitrophenyl)acetamide

Rationale: This step introduces the nitro group. The acetamido group is a stronger para-director than the methyl groups, and its bulk hinders substitution at the ortho positions (C6). The methyl groups at C2 and C3 further activate the ring and direct ortho and para. The cumulative effect directs the nitronium ion (NO2+) predominantly to the C4 position, which is para to the acetamido group and ortho to the C3-methyl group.

Materials:

-

N-(2,3-Dimethylphenyl)acetamide (1.0 eq)

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-(2,3-dimethylphenyl)acetamide (10.0 g, 61.3 mmol) to concentrated sulfuric acid (40 mL) in small portions, ensuring the temperature is maintained below 20 °C by using an ice bath.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.8 mL, approx. 73.6 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, maintaining the reaction temperature below 10 °C.[1]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

-

The yellow precipitate of N-(2,3-dimethyl-4-nitrophenyl)acetamide is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure, pale-yellow needles.

Step 3: Synthesis of this compound (Hydrolysis)

Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is an efficient method for this transformation.

Materials:

-

N-(2,3-Dimethyl-4-nitrophenyl)acetamide (1.0 eq)

-

70% Sulfuric acid (v/v)

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, suspend N-(2,3-dimethyl-4-nitrophenyl)acetamide (10.0 g, 48.0 mmol) in a mixture of ethanol (50 mL) and 70% sulfuric acid (50 mL).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

-

The precipitated bright yellow solid, this compound, is collected by vacuum filtration.

-

Wash the product with cold water and dry it.

-

For higher purity, the product can be recrystallized from an ethanol/water mixture.

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on the controlled electrophilic aromatic substitution in the nitration step. The acetamido group (-NHCOCH3) is a moderately activating ortho-, para-director. The two methyl groups are weakly activating ortho-, para-directors. The directing effects are additive. The C4 position is para to the strong directing acetamido group and ortho to the C3 methyl group, making it the most electronically enriched and sterically accessible position for electrophilic attack by the nitronium ion.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: 116-117 °C

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8 ppm (d, 1H, Ar-H)

-

δ ~6.7 ppm (d, 1H, Ar-H)

-

δ ~4.5 ppm (s, 2H, -NH₂)

-

δ ~2.4 ppm (s, 3H, Ar-CH₃)

-

δ ~2.2 ppm (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Expected signals in the aromatic region (110-150 ppm) and the aliphatic region for the two methyl groups (~15-20 ppm).

-

-

IR (KBr, cm⁻¹):

-

~3400-3300 (N-H stretching of -NH₂)

-

~1580 and ~1340 (asymmetric and symmetric N-O stretching of -NO₂)

-

~2950 (C-H stretching of -CH₃)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 166

-

Quantitative Data and Performance

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| 1 | N-(2,3-Dimethylphenyl)acetamide | 163.22 | 90-95% | >98% |

| 2 | N-(2,3-Dimethyl-4-nitrophenyl)acetamide | 208.22 | 80-85% | >97% |

| 3 | This compound | 166.18 | 85-90% | >99% |

| Overall | ~65-73% |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Nitration Mechanism Diagram

Caption: Mechanism of electrophilic nitration.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints:

-

In-process Monitoring: The use of TLC at each stage allows for the real-time tracking of reaction completion, preventing the formation of byproducts due to over- or under-reaction.

-

Intermediate Characterization: While not always necessary in a streamlined synthesis, the characterization of the N-acetylated intermediate (e.g., by melting point) can confirm the success of the first step before proceeding.

-

Purification by Recrystallization: Recrystallization at critical stages is a highly effective method for removing isomeric impurities and other byproducts, leading to a final product of high purity.

-

Final Product Analysis: Comprehensive characterization of the final product using techniques such as NMR, IR, and mass spectrometry, and comparison with literature data, provides definitive validation of the synthesis.

Conclusion

The presented three-step synthesis of this compound offers a significant improvement over direct nitration methods by providing excellent control over regioselectivity. The use of a simple and efficient protecting group strategy, coupled with carefully controlled reaction conditions, makes this protocol highly suitable for producing this valuable intermediate with high purity and in good yield. This guide provides the necessary detail for its successful implementation in a research and development setting.

References

- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: https://chem.libretexts.

- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969986/

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: https://www.jcbsc.org/storage/2020/11/jcbps.A.11.1.04353.pdf

- PrepChem. (2023). Preparation of 4-nitroaniline. Available at: https://www.prepchem.com/synthesis-of-4-nitroaniline/

- Olah, G. A., & Lin, H. C. (1974). Aromatic Substitution. XXXVI. Nitration of Acetanilide and Related N-Acyl- and N-Aroylanilines with Nitronium Tetrafluoroborate. Journal of the American Chemical Society, 96(9), 2892–2898. Available at: https://pubs.acs.org/doi/abs/10.1021/ja00816a032

Sources

An In-depth Technical Guide to 2,3-Dimethyl-4-nitroaniline (CAS: 80879-86-3) for Research and Development

This document provides a comprehensive technical overview of 2,3-Dimethyl-4-nitroaniline, a substituted nitroaniline compound. It is intended for researchers, chemists, and drug development professionals who require detailed information on its properties, synthesis, characterization, and handling. The CAS Number for this compound is 80879-86-3 [1][2][3][4][5][6][7].

Physicochemical and Structural Properties

This compound, also known as 4-Nitro-2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₀N₂O₂[1][7]. The presence of the electron-withdrawing nitro group and electron-donating amino and methyl groups on the benzene ring makes it a versatile chemical intermediate. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 80879-86-3 | [1][2][3][4][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][7] |

| Molecular Weight | 166.18 g/mol | [1][7] |

| Melting Point | 116-117 °C | [1][6] |

| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1][6] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1][6] |

| pKa (Predicted) | 1.05 ± 0.14 | [1][7] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 71.84 Ų | [1] |

| InChI Key | XXIWYZBTCKMAMY-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound often involves the regioselective nitration of a protected 2,3-dimethylaniline precursor. The following protocol is based on the hydrolysis of an N-acetylated precursor, which also yields the 2,3-dimethyl-6-nitroaniline isomer, necessitating a chromatographic separation[4].

Causality of Experimental Design

The described synthesis starts from N-(2,3-dimethyl-6-nitrophenyl)acetamide. The core of this procedure is the deprotection of the acetamide group under acidic conditions (aqueous sulfuric acid) to reveal the free amine[4]. This route is common for aniline derivatives because the acetamide group serves two primary purposes during a preceding nitration step (not detailed here but implied):

-

Moderating Reactivity : The strongly activating amino group is converted into a moderately activating acetamido group, preventing over-nitration and oxidative side reactions.

-

Directing Regioselectivity : As an ortho-, para-director, the acetamido group influences the position of the incoming nitro group.

The final step, column chromatography, is crucial for isolating the desired this compound from the co-formed 6-nitro isomer, which is a common challenge in electrophilic aromatic substitution reactions where multiple positions are activated[4].

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via acid hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from the synthetic description provided by ChemicalBook and is intended for qualified laboratory personnel[4].

-

Reaction Setup : To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g, 1.0 eq.) in a round-bottom flask equipped with a reflux condenser, add a 60% aqueous sulfuric acid solution (150 mL).

-

Hydrolysis : Heat the reaction mixture to reflux temperature and maintain for 1 hour. Monitor the reaction for the consumption of the starting material (e.g., by TLC).

-

Work-up & Neutralization : After completion, cool the mixture to room temperature. Carefully pour the cooled mixture into a beaker containing ice water (100 mL). Neutralize the acidic solution by slow addition of 2N sodium hydroxide solution until the mixture is basic.

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and a saturated sodium chloride (brine) solution (2 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude residue.

-

Purification : Purify the residue by column chromatography on silica gel. Elute with a solvent system of 10% dichloromethane in hexane. This will separate the two isomers, affording this compound (1.5 g, 12% yield) and 2,3-dimethyl-6-nitroaniline (5.5 g, 43% yield)[4].

Spectroscopic Characterization

Structural confirmation is critical for distinguishing between isomers. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for this verification.

-

¹H NMR Data (CDCl₃) : δ 2.10 (s, 3H), 2.45 (s, 3H), 4.05 (br s, 2H), 6.45 (d, J = 9.0 Hz, 1H), 7.65 (d, J = 8.7 Hz, 1H)[4].

-

¹H NMR Data (DMSO-d₆) : δ 2.00 (s, 3H), 2.35 (s, 3H), 6.12 (br s, 2H), 6.53 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 9.0 Hz, 1H)[4].

Interpretation : The two singlets correspond to the two methyl groups. The broad singlet integrates to two protons, characteristic of the -NH₂ group. The two doublets in the aromatic region confirm the substitution pattern on the benzene ring.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest to researchers in several fields.

-

Chemical Intermediate : Its primary use is as a building block in organic synthesis. The amino group can be readily diazotized for conversion into a wide range of other functional groups, while the nitro group can be reduced to a second amino group, creating substituted diamine structures.

-

Coordination Chemistry : The compound is categorized under "Coordination Complexes," suggesting its use as a ligand for creating metal-organic frameworks (MOFs) or other complex materials with potential applications in catalysis or materials science[1].

-

Pharmaceutical and Medicinal Chemistry : Nitroaromatic compounds are important pharmacophores and are found in various clinically used drugs[8]. The nitro group is a potent electron-withdrawing group that can modulate the electronic properties of a molecule, which is crucial for receptor binding and pharmacokinetic profiles[8]. Though direct applications are not cited, this compound serves as a potential starting material for the synthesis of novel therapeutic agents, particularly in areas like antibacterial or antitumoral research where nitro-containing heterocycles have shown promise[8]. The broader class of nitroanilines are key intermediates in producing dyes, antioxidants, and pharmaceuticals[9][10][11].

Safety and Handling

-

Hazard Classification (General for Nitroanilines) : Toxic if swallowed, in contact with skin, or if inhaled[12][13][14]. Causes skin and serious eye irritation[12][15]. May cause respiratory irritation[12][15]. May cause damage to organs through prolonged or repeated exposure[13].

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[13][15].

-

Handling : Do not breathe dust. Avoid contact with skin, eyes, and clothing[12][14][15]. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, cool, and well-ventilated place[12][15].

-

First Aid :

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately[13][15].

-

If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately[13][15].

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[15].

-

If Swallowed : Immediately call a poison center or doctor. Rinse mouth[13][15].

-

Disclaimer : This guide is for informational purposes only. All laboratory work should be conducted by trained professionals after a thorough, substance-specific risk assessment.

References

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19).

- m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses.

- Process for preparing nitroaniline derivatives. (1995, November 14). Google Patents.

- 4-Nitroaniline. (n.d.). Wikipedia.

- Preparation of 4-nitroaniline. (n.d.). PrepChem.com.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information.

- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda.

- 4-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. echemi.com [echemi.com]

- 2. aboundchem.com [aboundchem.com]

- 3. 80879-86-3 | this compound - AiFChem [aifchem.com]

- 4. This compound | 80879-86-3 [chemicalbook.com]

- 5. 80879-86-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 80879-86-3 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. chempanda.com [chempanda.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

2,3-Dimethyl-4-nitroaniline chemical properties and structure

An In-depth Technical Guide to 2,3-Dimethyl-4-nitroaniline: Properties, Synthesis, and Application Potential

Executive Summary & Compound Profile

This technical guide provides a comprehensive analysis of this compound (CAS No: 80879-86-3), a substituted nitroaromatic amine. As a sparsely documented chemical intermediate, this compound presents both challenges and opportunities for researchers in synthetic and medicinal chemistry. This document consolidates the available empirical data and provides a predictive framework for its characterization and utilization, grounded in the established principles of physical organic chemistry and experience with analogous structures. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signatures, and crucially, its potential as a building block in drug discovery programs, guided by the known bioactivity of the nitroaniline scaffold. This guide is intended to serve as a foundational resource for scientists seeking to incorporate this molecule into their research and development workflows.

Compound Identifiers

-

IUPAC Name: this compound

-

Synonyms: 2,3-Dimethyl-4-nitrobenzenamine, 4-Nitro-2,3-xylidine, Benzenamine, 2,3-dimethyl-4-nitro-[1]

-

CAS Number: 80879-86-3[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

Caption: Chemical structure of this compound.

Part 1: Physicochemical & Structural Properties

The arrangement of the amino, nitro, and two methyl groups on the benzene ring dictates the molecule's physical properties and chemical reactivity. The electron-donating amino group (+R effect) and the strongly electron-withdrawing nitro group (-R effect) are in a para-position, creating a significant dipole moment and potential for intramolecular charge transfer. The two adjacent methyl groups introduce steric hindrance and have a modest electron-donating effect (+I effect).

Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial for experimental design to distinguish between empirical and computationally derived values.

| Property | Value | Source / Method |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 116-117 °C | [1][2] |

| Boiling Point | 350.4 ± 37.0 °C | [1] (Predicted) |

| Density | 1.220 ± 0.06 g/cm³ | [1][2] (Predicted) |

| Water Solubility | 0.7 g/L (at 25 °C) | [3] |

| pKa (of conjugate acid) | 1.05 ± 0.14 | [1] (Predicted) |

| LogP (XLogP3) | 2.90 | [1] |

| Topological Polar Surface Area (TPSA) | 71.84 Ų | [1] |

Structural & Electronic Analysis

While a crystal structure for this compound is not publicly available, data from a closely related derivative, 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline, shows that the nitro group is nearly coplanar with its parent benzene ring (dihedral angle of 9.22°).[1] This planarity is essential for maximizing resonance delocalization of the nitro group's electron-withdrawing effect. We can infer a similar conformation for the parent aniline.

The key electronic features are:

-

Push-Pull System: The para-arrangement of the NH₂ (donor) and NO₂ (acceptor) groups establishes a classic "push-pull" electronic system. This enhances the polarity of the molecule and is a common motif in compounds designed for non-linear optics and dyes.[4]

-

Steric Effects: The two methyl groups at the C2 and C3 positions sterically hinder the adjacent amino group at C1. This can slightly disrupt the planarity of the amino group with the ring, potentially reducing the overlap of the nitrogen lone pair with the aromatic π-system. This steric inhibition of resonance is a critical factor in modulating the basicity and reactivity of the aniline nitrogen.

Part 2: Spectroscopic Characterization (A Predictive Approach)

For a novel or sparsely characterized intermediate, predicting its spectroscopic signature is a vital first step before embarking on synthesis. The following predictions are based on established principles and data from analogous compounds.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly informative.

-

Aromatic Region: Two doublets are expected for the two aromatic protons, likely in the range of 6.5-8.0 ppm. The proton ortho to the amino group (at C6) will be upfield, while the proton ortho to the nitro group (at C5) will be significantly downfield due to the nitro group's strong deshielding effect.

-

Amino Protons: A broad singlet corresponding to the two NH₂ protons would appear, with its chemical shift being solvent-dependent (typically 4-6 ppm in CDCl₃).

-

Methyl Protons: Two distinct singlets for the two methyl groups are expected in the aliphatic region (2.0-2.5 ppm). Their chemical shifts will differ slightly due to their proximity to the amino vs. the unsubstituted position. Available data shows peaks at δ 2.10 (s, 3H) and 2.45 (s, 3H) in CDCl₃.

-

-

¹³C NMR Spectroscopy: Eight distinct signals are predicted.

-

Aromatic Carbons: The carbon bearing the nitro group (C4) will be the most downfield (deshielded), likely >145 ppm. The carbon bearing the amino group (C1) will also be downfield but shielded relative to C4. The remaining four aromatic carbons will appear between 110-140 ppm.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the high-field region, typically between 15-25 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the functional groups.

-

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches).

-

N-O Stretching: Two strong absorption bands corresponding to the nitro group will be prominent: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺˙) peak at m/z = 166.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, m/z 120), followed by sequential loss of methyl groups or other characteristic fragments.

-

Part 3: Synthesis & Purification

The synthesis of specifically substituted nitroanilines can be challenging due to regioselectivity issues. Direct nitration of 2,3-dimethylaniline is complex, as the activating amino group directs ortho/para, but strong acidic conditions protonate it to anilinium, which is a meta-director, leading to a mixture of isomers and oxidation byproducts.[5]

Validated Synthetic Protocol: Hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide

A published method reports the synthesis of this compound as a co-product from the acidic hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide. While the yield is low, this represents a validated route.

Causality of the Protocol: This reaction is primarily aimed at deprotecting the acetamide to form 2,3-dimethyl-6-nitroaniline. The formation of the 4-nitro isomer as a byproduct suggests a possible rearrangement or, more likely, the presence of an isomeric impurity in the starting material that is carried through the synthesis. The separation relies on the different polarities of the 4-nitro and 6-nitro isomers.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (1.0 eq.) in a round-bottom flask, add a 60% aqueous sulfuric acid solution (approx. 10 mL per gram of starting material).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction completion by TLC (Thin Layer Chromatography).

-

Workup - Quenching & Neutralization: Cool the mixture to room temperature. Carefully pour the solution over crushed ice (approx. 6-7 times the volume of the acid solution). Neutralize the mixture slowly with a 2N sodium hydroxide solution until basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x volumes) and saturated sodium chloride (brine) solution (2 x volumes).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a gradient of dichloromethane in hexane (e.g., starting with 10% dichloromethane/hexane). The two isomers, 2,3-dimethyl-6-nitroaniline and this compound, will separate, with the 4-nitro isomer typically being the more polar compound. The reported yield for this compound is 12%.

Caption: Experimental workflow for the synthesis and purification of this compound.

Part 4: Applications & Biological Potential in Drug Discovery

While specific applications for this compound are not widely reported, its primary value lies in its identity as a functionalized chemical building block. Its structural motifs—a primary aniline and a reducible nitro group—are platforms for extensive synthetic elaboration.

Role as a Chemical Intermediate

-

Precursor to Diamines: The most straightforward and valuable transformation is the selective reduction of the nitro group to a second amine, yielding 2,3-dimethylbenzene-1,4-diamine. This diamine is a classic precursor for the synthesis of complex heterocyclic systems, such as benzimidazoles, quinoxalines, or phenazines, which are privileged scaffolds in medicinal chemistry.

-

Diazotization: The primary aromatic amine can undergo diazotization to form a diazonium salt. This highly reactive intermediate can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions, providing access to a diverse library of 2,3-dimethyl-substituted aromatics.

-

Azo Dye Synthesis: As with other nitroanilines, it can serve as a diazo component in the synthesis of azo dyes.[6]

Predicted Biological Relevance in Drug Development

The nitroaromatic scaffold is a well-established "pro-drug" motif in medicinal chemistry, particularly for targeting hypoxic (low-oxygen) environments found in solid tumors and certain bacterial or parasitic infections.[7][8] The nitro group itself is generally inert, but can be enzymatically reduced by nitroreductases present in these environments to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.

Hypothetical Mechanism of Action: This bioactivation can lead to multiple downstream cytotoxic effects, including:

-

Oxidative Stress: The reduction process generates reactive oxygen species (ROS).

-

Macromolecular Damage: The reactive intermediates can form covalent adducts with DNA, RNA, and proteins, leading to cell death.[8]

This "Trojan horse" strategy makes this compound and its derivatives intriguing candidates for exploratory research in:

-

Oncology: As hypoxia-activated anticancer agents.

-

Antimicrobials: For developing new antibiotics or antiparasitic drugs, where selective activation can occur in the pathogen but not the host.[9]

Caption: Hypothetical bioactivation pathway for nitroaromatic compounds in hypoxic environments.

Part 5: Safety, Handling, & Toxicology Profile

No specific safety data sheet (SDS) is readily available for this compound. Therefore, a risk assessment must be conducted based on the known hazards of the functional groups and structurally similar compounds. Nitroanilines as a class are considered toxic.[6]

Hazard Assessment:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with other nitroanilines. Handle with appropriate engineering controls (fume hood) and personal protective equipment (PPE).

-

Irritation: Likely to cause skin and eye irritation.

-

Long-Term Effects: Aromatic amines and nitro compounds should be treated as potential carcinogens or mutagens until proven otherwise. Prolonged or repeated exposure may cause organ damage.

-

Methemoglobinemia: A key risk associated with aniline derivatives is the oxidation of iron in hemoglobin, reducing the blood's oxygen-carrying capacity.

Recommended Handling & Storage Procedures

| Parameter | Recommendation | Rationale |

| Ventilation | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |

| PPE | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. | To prevent skin and eye contact. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | To prevent degradation and reaction with oxidizers.[2] |

| Incompatibilities | Strong oxidizing agents. | Risk of vigorous or explosive reaction. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

References

- Fun, H. K., et al. (2010). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1561.

- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline.

- Frączek, T., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5506.

- Mak, T. C. W., & Trotter, J. (1965). The crystal and molecular structure of N,N-dimethyl-p-nitroaniline. Acta Crystallographica, 18(1), 68-74.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline.

- Pavan, F. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3594.

- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.

- IndustryARC. (n.d.). 4-Nitro Aniline Market Size, Share | Industry Trend & Forecast 2024-2030.

- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Catal. Sci. Technol., 2013, 3, 3200.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596465, 2,3-Dimethyl-4-nitroanisole.

- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.

- PubChem. (n.d.). 3-Amino-N,N-dimethyl-4-nitroaniline.

- NIST. (n.d.). Benzenamine, N,N-dimethyl-4-nitro-.

- Wikipedia. (n.d.). 4-Nitroaniline.

Sources

- 1. 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitroaniline, with a Focus on Melting Point Determination

Introduction

2,3-Dimethyl-4-nitroaniline, a substituted aromatic amine, serves as a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, with a detailed exploration of its melting point—a critical parameter for identity confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior.

Physicochemical Characteristics of this compound

The physical properties of a compound are dictated by its molecular structure. This compound (C₈H₁₀N₂O₂) possesses a benzene ring substituted with two methyl groups, a nitro group, and an amino group. These functional groups contribute to its polarity, intermolecular forces, and consequently, its macroscopic physical properties.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 80879-86-3 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 116-117 °C | [1][2][3] |

| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1][3] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 1.05 ± 0.14 | [2][3] |

It is crucial to distinguish this compound from its isomer, 4,5-Dimethyl-2-nitroaniline (CAS Number: 6972-71-0), which has a significantly different melting point of 139-141 °C[4]. This underscores the importance of precise analytical techniques for compound identification.

Melting Point: A Critical Parameter for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase[5]. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0 °C. The sharpness of the melting point is a strong indicator of the compound's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Principle of Melting Point Depression

The presence of a soluble impurity interferes with the crystalline structure of the solid, requiring less energy to break the intermolecular forces holding the molecules together. This results in the initiation of melting at a lower temperature than the pure compound. As melting proceeds, the concentration of the impurity in the remaining solid increases, further depressing the melting point and leading to a wider melting range.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standard and reliable method for determining the melting point of this compound using a capillary melting point apparatus. This method is widely adopted in organic chemistry laboratories for its accuracy and requirement of only a small amount of sample[6].

I. Materials and Equipment

-

Sample: this compound (ensure the sample is dry and finely powdered)

-

Equipment:

-

Safety:

II. Sample Preparation

-

Grinding: If the this compound sample consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube[6].

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down into the bottom[7].

-

The packed sample height should be approximately 2-3 mm[6]. An excessive amount of sample can lead to a broader melting range.

-

III. Melting Point Measurement

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus[7]. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

Rapid Determination (Optional but Recommended):

-

If the approximate melting point is unknown, a rapid determination can be performed first.

-

Heat the sample at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting point.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Insert a new capillary tube with a fresh sample.

-

Heat the sample, initially at a moderate rate, until the temperature is about 10-15 °C below the expected melting point[7].

-

Crucially, decrease the heating rate to 1-2 °C per minute as you approach the melting point [7]. Slow heating is essential for an accurate reading, allowing the temperature of the sample and the thermometer to equilibrate.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂)[7].

-

The melting point is reported as the range T₁ - T₂. For a pure sample of this compound, this range should be narrow and fall within the expected 116-117 °C.

-

IV. Post-Measurement

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

Experimental Workflow Diagram

Caption: Workflow for determining the melting point of this compound.

Factors Influencing Melting Point Measurement

To ensure the trustworthiness of the obtained data, it is vital to understand the variables that can affect the melting point determination.

-

Purity of the Sample: As previously discussed, impurities will lower and broaden the melting point range. If an unexpectedly low and broad melting range is observed, the sample may require purification, for which recrystallization is a standard technique.

-

Rate of Heating: Heating the sample too quickly can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range[6].

-

Sample Packing: A loosely packed sample or too much sample in the capillary tube can lead to inefficient heat transfer and a non-uniform melting, which broadens the observed range.

-

Thermometer Calibration: An uncalibrated thermometer will provide inaccurate temperature readings. It is essential to use a calibrated instrument for reliable results.

Purification by Recrystallization

Should the melting point determination suggest the presence of impurities, recrystallization is an effective method for purification. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures[8].

General Recrystallization Protocol

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution[9].

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them[9].

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals will form[9].

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual soluble impurities[9].

-

Drying: Dry the crystals thoroughly before re-evaluating the melting point.

Recrystallization Logic Diagram

Caption: The logical steps for purifying a solid organic compound via recrystallization.

Conclusion

The melting point of this compound is a fundamental physical property that is not only crucial for its identification but also serves as a reliable and accessible indicator of its purity. A sharp melting range of 116-117 °C is characteristic of a pure sample. By adhering to the detailed experimental protocol for capillary melting point determination and understanding the factors that can influence the measurement, researchers can confidently assess the quality of their material. In cases of impurity, standard purification techniques such as recrystallization can be employed to obtain a compound suitable for the rigorous demands of synthetic and pharmaceutical applications.

References

- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (n.d.). Melting point determination.

- ChemicalBook. (n.d.). This compound CAS#: 80879-86-3.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- CymitQuimica. (n.d.). CAS 6972-71-0: 4,5-Dimethyl-2-nitrobenzenamine.

- Georgia Highlands College. (n.d.).

- ECHEMI. (n.d.).

- JoVE. (2017, February 22).

- ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.

- AK Scientific, Inc. (n.d.). 4,5-Dimethyl-2-nitroaniline.

- Apollo Scientific. (n.d.). 4,5-Dimethyl-2-nitroaniline.

- Chemodex. (n.d.). 4,5-Dimethyl-2-nitroaniline.

- Santa Cruz Biotechnology, Inc. (n.d.). 4,5-Dimethyl-2-nitroaniline.

- University of Colorado Boulder. (n.d.).

- Scribd. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. This compound CAS#: 80879-86-3 [m.chemicalbook.com]

- 4. 4,5-Dimethyl-2-nitroaniline - CAS-Number 6972-71-0 - Order from Chemodex [chemodex.com]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. scribd.com [scribd.com]

- 9. Home Page [chem.ualberta.ca]

A Technical Guide to the Solubility of 2,3-Dimethyl-4-nitroaniline in Organic Solvents

Preamble: Navigating the Data Void

In the landscape of pharmaceutical research and fine chemical synthesis, 2,3-Dimethyl-4-nitroaniline serves as a key structural motif and intermediate. Its utility in the development of novel compounds hinges on a thorough understanding of its fundamental physicochemical properties, chief among them being its solubility in various organic solvents. This parameter is critical for reaction optimization, process scale-up, purification via crystallization, and formulation design.

However, a comprehensive survey of the scientific literature reveals a conspicuous absence of quantitative solubility data for this compound. While qualitative statements about similar molecules exist, a drug development professional or a process chemist is left without the precise data needed for robust and reproducible process design.

This guide, therefore, is constructed not as a mere repository of existing data, but as a foundational blueprint for the researcher. It provides the theoretical underpinnings, predictive frameworks, and detailed, field-proven experimental protocols necessary to determine the solubility of this compound with scientific rigor. We will proceed from the molecular structure to predictive models and finally to actionable experimental workflows, empowering the scientist to generate the critical data this field currently lacks.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent. To understand these interactions, we must first examine the physicochemical characteristics of our target molecule.

Physicochemical Properties of this compound

This compound is a substituted aromatic amine with the following key features influencing its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in nonpolar or aromatic solvents through π-π stacking interactions.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the molecule polar. It can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic and polar aprotic solvents.

-

Methyl Groups (-CH₃): These alkyl groups are nonpolar and increase the molecule's hydrophobic character.

A summary of its known physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.05 ± 0.14 | [1] |

The presence of both polar (nitro, amino) and nonpolar (dimethylated benzene ring) regions suggests that this compound will exhibit moderate to good solubility in a range of polar and some nonpolar solvents, while likely having poor solubility in highly nonpolar aliphatic solvents. The dissolution process is expected to be endothermic, meaning solubility will generally increase with temperature, as is common for many organic solids[2].

The Role of the Solvent

The choice of solvent is paramount. Solvents are typically classified by their polarity and their ability to form hydrogen bonds. For this compound, we can anticipate the following trends:

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with both the amino and nitro groups of the solute, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments that can interact with the polar regions of the solute. Solvents like acetone can also accept hydrogen bonds. Stronger polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are very likely to be excellent solvents due to their high polarity and hydrogen bond accepting capabilities[3].

-

Nonpolar Aromatic Solvents (e.g., Toluene): These solvents can engage in favorable π-π interactions with the benzene ring of the solute.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity of the nitro and amino groups, solubility is expected to be very low in these solvents[3].

A Semi-Quantitative Predictive Tool: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This system deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding forces.

Every chemical is assigned a set of these three parameters, defining a point in "Hansen space." The principle states that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible[4][5]. The distance (Ra) between a solute and a solvent is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. A more practical approach for the researcher is to determine them experimentally by testing the solubility in a range of well-characterized solvents (Table 2). A binary classification of "good" or "bad" solvent for each is used to calculate a spherical volume in Hansen space that encloses all the good solvents. Any solvent that falls within this "solubility sphere" is predicted to be a good solvent.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data compiled from various sources[6][7][8].

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Isothermal Equilibrium Method , often referred to as the shake-flask method[9][10][11]. This method ensures that the solvent is truly saturated with the solute at a given temperature. The concentration of the resulting saturated solution is then determined using a suitable analytical technique.

Core Protocol: Isothermal Equilibrium Saturation

This protocol establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is critical to ensure equilibrium with the solid phase is maintained. A magnetic stir bar should be added to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or on a stirring plate within a temperature-controlled chamber (e.g., an incubator or water bath). Agitate the slurries at a constant temperature (e.g., 298.15 K, 303.15 K, etc.) for a predetermined period.

-

Causality: Constant temperature is crucial as solubility is temperature-dependent[2]. The equilibration time must be sufficient for the system to reach a steady state where the rate of dissolution equals the rate of crystallization. This time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant[12].

-

-

Sedimentation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered, saturated solution into a clean, tared vial.

-

Causality: Filtering is a self-validating step to ensure no microscopic, undissolved particles are transferred, which would artificially inflate the measured solubility. Pre-warming the syringe prevents premature crystallization of the solute due to cooling.

-

Quantification Method 1: Gravimetric Analysis

This is a straightforward and robust method for determining concentration, especially for non-volatile solutes in volatile solvents[1][13][14][15].

Methodology:

-

Initial Weighing: Accurately weigh the vial containing the filtered saturated solution from step 2.1.4.

-

Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature in a desiccator, weigh the vial again. The difference between the final and initial tare weight of the vial is the mass of the dissolved solute.

-

Calculation: The mass of the solvent is determined by subtracting the mass of the solute from the total mass of the solution. Solubility can then be expressed in various units (e.g., g/100 g solvent, mole fraction).

Quantification Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and specific method, ideal for determining the concentration of UV-active compounds like this compound, especially at low solubilities[16][17][18].

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (often the mobile phase).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max) for the compound. Plot peak area versus concentration to generate a calibration curve. The linearity of this curve validates the method over the desired concentration range.

-

Sample Preparation: Accurately dilute a known mass or volume of the filtered saturated solution (from step 2.1.4) with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different solvents and temperatures.

Summarizing Experimental Data

A well-structured table is essential for presenting the results.

Table 3: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x) |

| Methanol | 298.15 | Experimental Value | Calculated Value |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| Ethanol | 298.15 | Experimental Value | Calculated Value |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| Acetone | 298.15 | Experimental Value | Calculated Value |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| ... (other solvents) |

Thermodynamic Modeling

Once temperature-dependent solubility data is obtained, it can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at temperatures not experimentally tested. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose[19].

The equation is expressed as:

ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

Furthermore, the apparent thermodynamic properties of dissolution, such as the Gibbs energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution, can be calculated from the solubility data using the van't Hoff equation. These parameters provide deeper insight into the dissolution process, indicating whether it is spontaneous, endothermic, or entropy-driven[19][20][21].

Conclusion

While the quantitative solubility of this compound in organic solvents remains an underexplored area in the public domain, this guide provides the necessary intellectual and practical framework for its rigorous determination. By combining a solid theoretical understanding of solute-solvent interactions with robust, validated experimental protocols, researchers can generate the high-quality data required for informed decision-making in drug development and chemical process design. The methodologies outlined herein—from predictive assessment using Hansen Solubility Parameters to precise measurement via isothermal equilibration and subsequent gravimetric or chromatographic analysis—constitute a complete and self-validating system for elucidating this critical physicochemical property.

References

- ResearchGate: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents

- ChemicalBook: this compound CAS#: 80879-86-3

- Solubility of Things: Gravimetric Analysis

- ResearchGate: Solubilities of nitroanilines in different solvents

- PharmaEducation: Determination of Solubility by Gravimetric Method

- Accu Dyne Test: Surface Tension, Hansen Solubility Parameters...

- ResearchGate: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents

- ResearchGate: Isothermal method (detecting composition of a saturated solution at a given temper

- Bohrium: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + w

- ResearchGate: Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide

- OUCI: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + w

- National Journal of Pharmaceutical Sciences: Determination of solubility by gravimetric method: A brief review

- Mendeley Data: List of organic Solvents with Information about Hansen Solubility Parameter...

- Journal of Materials Chemistry C: The Hansen solubility approach towards green solvent processing...

- Hansen Solubility: Designer Solvent Blends

- Wikipedia: Hansen solubility parameter

- ACS Publications: A Static Method Coupled with Gravimetric Analysis for the Determin

- PMC - NIH: Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- American Pharmaceutical Review: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which

- ECHEMI: Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- PubChem: 4-Nitroaniline

- Chemistry LibreTexts: Temper

- Biorelevant.com: Describes equilibrium solubility of a drug substance

- Longdom: Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy

- Benchchem: A Comparative Guide to Analytical Method Validation for the Quantit

- ResearchGate: Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W

- Chemical Reviews: Physics-Based Solubility Prediction for Organic Molecules

- SIELC Technologies: Separation of 3-Nitroaniline on Newcrom R1 HPLC column

- Stenutz: Hansen solubility parameters

- PubChem: 3-Nitroaniline

- PROAnalytics: Using Spectrophotometer To Determine Concentr

- Dissolution Technologies: A New USP General Chapter - Determin

- LCGC International: Simplified Yet Sensitive Determin

- Solubility of Things: N,N-dimethyl-4-nitroaniline

- Lund University Publications: Methods for measurement of solubility and dissolution r

- Indonesian Journal of Science & Technology: How to Calculate and Measure Solution Concentr

- Hansen Solubility: Hansen Solubility Parameters

- Kinam Park: Hansen Solubility Parameters 2000.pdf